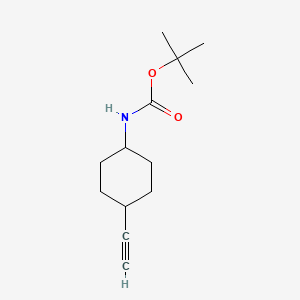

tert-Butyl trans-4-ethynylcyclohexylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-ethynylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTBBJYAWNVCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl trans-4-ethynylcyclohexylcarbamate chemical properties

An In-depth Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 947141-86-8), a bifunctional linker molecule of significant interest in contemporary drug discovery and chemical biology. The molecule incorporates a terminal alkyne and a Boc-protected amine on a rigid trans-cyclohexyl scaffold, making it an invaluable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures via click chemistry and standard amide coupling techniques. This document details its chemical properties, a robust and validated synthetic route, anticipated spectroscopic characteristics, and its primary applications, with a focus on the causal logic behind its use in advanced medicinal chemistry workflows.

Physicochemical Properties and Safety Data

This compound is a stable, solid compound at room temperature. Its bifunctional nature, combining a reactive alkyne handle with a protected primary amine, dictates its utility and handling requirements.

Identification and Chemical Properties

The core chemical and physical properties are summarized in the table below. It is noteworthy that specific physical constants such as melting and boiling points are not consistently reported in publicly available literature or commercial safety data sheets, a common occurrence for specialized, non-commodity chemical reagents.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 947141-86-8 | [4][5] |

| Molecular Formula | C₁₃H₂₁NO₂ | [4] |

| Molecular Weight | 223.31 g/mol | [3] |

| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [4] |

| Synonyms | trans-1-(Boc-amino)-4-ethynylcyclohexane | [5][6] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥97% | [4] |

| Melting Point | Not reported | [3] |

| Boiling Point | Not reported | [3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred from reactivity |

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.[3] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.

-

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

GHS Precautionary Statements: [3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry place at 2-8°C, tightly sealed.[7]

Synthesis Protocol and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is sparse, a highly efficient and reliable route can be executed starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6).[8][9] The most logical and field-proven method for this one-carbon homologation (aldehyde to terminal alkyne) is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation .[10]

This protocol is superior to the two-step Corey-Fuchs reaction for many substrates as it is a one-pot procedure that uses a milder base (K₂CO₃) and avoids the use of pyrophoric n-butyllithium, enhancing its functional group tolerance and operational safety.[10][11]

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via Ohira-Bestmann reaction.

Experimental Protocol (Representative)

This protocol is adapted from standard procedures for the Ohira-Bestmann reaction.[10][12]

-

Reagent Preparation: To a stirred solution of tert-butyl trans-4-formylcyclohexylcarbamate (1.0 equiv) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (Argon or Nitrogen) at 0°C, add potassium carbonate (K₂CO₃, 2.0 equiv).

-

Reagent Addition: Add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) dropwise to the suspension over 15 minutes. Causality Note: The in-situ generation of the active dimethyl (diazomethyl)phosphonate carbanion is facilitated by the base-mediated cleavage of the acetyl group. This avoids handling the potentially unstable Seyferth-Gilbert reagent directly.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization (Anticipated)

| Analysis | Anticipated Features |

| ¹H NMR | δ (ppm): ~4.3 (br s, 1H, NH ), ~3.4 (m, 1H, CH -NHBoc), ~2.2 (m, 1H, CH -C≡CH), ~1.9 (s, 1H, C≡CH ), 1.8-2.0 (m, 4H, cyclohexyl), 1.44 (s, 9H, C(CH₃ )₃), 1.1-1.3 (m, 4H, cyclohexyl). |

| ¹³C NMR | δ (ppm): ~155 (C=O), ~83 (R-C ≡CH), ~79 (C (CH₃)₃), ~69 (R-C≡C H), ~45 (CH-NHBoc), ~35-40 (cyclohexyl), 28.4 (C(C H₃)₃). |

| FT-IR | ν (cm⁻¹): ~3300 (alkyne C-H stretch, sharp), ~3250 (N-H stretch, broad), ~2950-2850 (alkane C-H stretch), ~2100 (C≡C stretch, weak), ~1690 (C=O urethane stretch, strong). |

| Mass Spec (ESI+) | m/z: 224.16 [M+H]⁺, 246.14 [M+Na]⁺. |

Core Applications in Drug Discovery

The utility of this molecule stems from its orthogonal functionalities, which can be addressed in distinct synthetic steps. This makes it a powerful tool for modular synthesis, particularly for PROTACs.[13][14]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[15] They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. This compound is an ideal starting point for the linker component.

The logic of its application proceeds in two stages:

-

Click Chemistry Handle: The terminal alkyne is a bio-orthogonal handle ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click" reaction. This allows for the efficient and high-yield coupling to a molecule bearing an azide group, such as an E3 ligase ligand (e.g., derivatized pomalidomide or VHL ligand).

-

Amine Handle: The Boc-protected amine is stable to most reaction conditions, including CuAAC. After the click reaction, the Boc group can be quantitatively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine. This amine serves as a nucleophilic handle for subsequent amide bond formation with a POI ligand that has a carboxylic acid group.

This workflow provides a reliable, modular, and high-yielding route to complex PROTAC molecules.

PROTAC Assembly Workflow

Caption: Modular assembly of a PROTAC using the title compound as a linker.

References

- 1. angenechemical.com [angenechemical.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]

- 5. 947141-86-8 CAS Manufactory [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 947141-86-8 | CAS DataBase [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]

- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 11. Corey-Fuchs Reaction [organic-chemistry.org]

- 12. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate: A Versatile Scaffold for Covalent Probe Development and Drug Discovery

Executive Summary: tert-butyl trans-4-ethynylcyclohexylcarbamate is not an active pharmaceutical ingredient with a defined mechanism of action. Instead, it is a highly valuable bifunctional building block for medicinal chemistry and chemical biology. Its unique structure, featuring a terminal alkyne, a protected amine, and a rigid three-dimensional cyclohexyl core, makes it an ideal starting point for the synthesis of targeted covalent inhibitors and bioorthogonal probes. This guide details the scientific principles and practical applications of this scaffold, providing researchers with the foundational knowledge to leverage its chemical functionalities for target identification, validation, and the development of novel therapeutics.

Part 1: Physicochemical Properties and Strategic Value in Synthesis

This compound (molecular formula C₁₃H₂₁NO₂) is a carbamate-protected aminoalkyne built upon a cyclohexane ring.[1][2] Its strategic value in drug discovery arises from the orthogonal reactivity of its key functional groups:

-

Terminal Alkyne (Ethynyl Group): This moiety is relatively inert in biological systems, making it an ideal "bioorthogonal handle."[3] However, its reactivity can be harnessed in two critical ways: as a latent electrophile for covalent bond formation with protein targets, or as a ligation handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[4][5]

-

BOC-Protected Amine: The tert-butyloxycarbonyl (BOC) group is a standard protecting group for amines, which is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid).[6] This allows for the selective unmasking of the amine for subsequent coupling with pharmacophoric fragments that confer target specificity.

-

trans-Cyclohexyl Scaffold: Unlike flat aromatic rings, the saturated cyclohexane ring provides a rigid, three-dimensional (sp³-rich) scaffold.[7] This can lead to improved physicochemical properties and potentially higher binding affinities by enabling better shape complementarity with protein binding sites.[7][8] The trans stereochemistry provides a defined exit vector for substituents.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₂ | [1][2] |

| Molecular Weight | ~223.31 g/mol | [1] |

| Key Features | Terminal Alkyne, BOC-Amine, trans-Cyclohexyl Core | N/A |

| Primary Use | Synthetic Building Block / Scaffold | [9] |

Part 2: Core Application I - A Scaffold for Targeted Covalent Inhibitors

The development of targeted covalent inhibitors has gained significant traction as a strategy to achieve potent and durable target engagement.[10] While highly reactive electrophiles ("warheads") can lead to off-target toxicity, the terminal alkyne in this scaffold functions as a "latent" or "proximity-driven" electrophile, offering a more controlled approach.[4][11]

Mechanism of Covalent Engagement

The mechanism of action for a covalent inhibitor involves two steps: 1) reversible, non-covalent binding to the target protein (governed by the affinity constant, Kᵢ), followed by 2) irreversible covalent bond formation between the inhibitor's warhead and a nucleophilic amino acid residue (e.g., cysteine) on the protein (governed by the rate constant, kᵢₙₐ꜀ₜ).[11]

The terminal alkyne is not inherently reactive towards biological nucleophiles like thiols. However, when a molecule built from the scaffold binds with high affinity to a target's active site, the alkyne is held in close proximity and optimal orientation to a nucleophilic residue. This "proximity-driven" effect facilitates a thiol-yne addition reaction, forming a stable thioether bond without the need for a highly reactive warhead.[4][11] This approach has been successfully used to develop inhibitors for enzymes like cathepsin K.[4][11]

Logical Workflow for Covalent Inhibitor Development

The development process leverages the scaffold's bifunctionality. The amine is used to attach a "recognition element" that provides binding affinity and selectivity for the target protein, while the alkyne serves as the covalent warhead.

References

- 1. labsolu.ca [labsolu.ca]

- 2. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]

- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Alkynes in covalent enzyme inhibitors | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of tert-butyl trans-4-ethynylcyclohexylcarbamate: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the molecular architecture of a compound dictates its function. Among the vast array of organic molecules, tert-butyl trans-4-ethynylcyclohexylcarbamate emerges as a significant building block, prized for its bifunctional nature. The presence of a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a reactive terminal alkyne on a rigid cyclohexyl scaffold makes it a versatile intermediate in the synthesis of complex molecular entities. This guide provides a detailed analysis of the spectroscopic data of this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a comprehensive reference for scientists engaged in the synthesis, manipulation, and analysis of this and structurally related molecules.

Molecular Structure and Conformation

The structure of this compound features a cyclohexane ring with two substituents in a trans-1,4- D-orientation. This configuration is crucial as it imparts a high degree of conformational rigidity. The bulky tert-butoxycarbonylamino and the ethynyl groups preferentially occupy equatorial positions to minimize steric hindrance, leading to a stable chair conformation. This conformational preference significantly influences the spectroscopic properties of the molecule, particularly the NMR spectrum of the cyclohexane ring protons.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Experimental Protocol for ¹H NMR:

A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher field spectrometer.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~4.40 | br s | 1H | NH | The broad singlet is characteristic of a carbamate N-H proton, which often exhibits slow exchange. |

| ~3.45 | m | 1H | CH -N | This methine proton is deshielded due to the adjacent electronegative nitrogen atom. It appears as a multiplet due to coupling with the neighboring axial and equatorial protons of the cyclohexane ring. |

| ~2.15 | m | 1H | CH -C≡CH | The methine proton adjacent to the alkyne is slightly deshielded and appears as a multiplet due to coupling with the neighboring cyclohexane protons. |

| ~2.00 | s | 1H | ≡C-H | The acetylenic proton appears as a sharp singlet, a characteristic feature of terminal alkynes. |

| ~1.95 - 2.10 | m | 4H | Cyclohexyl-H (axial) | The axial protons on the cyclohexane ring typically resonate at a slightly higher field (more shielded) than their equatorial counterparts and show complex splitting patterns due to axial-axial and axial-equatorial couplings. |

| ~1.20 - 1.35 | m | 4H | Cyclohexyl-H (equatorial) | The equatorial protons are generally more deshielded than the axial protons and also exhibit complex splitting. |

| 1.45 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons to couple with. This is a highly characteristic signal for a Boc-protecting group. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR:

The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~155.0 | C =O | The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic downfield shift. |

| ~83.5 | C ≡CH | The sp-hybridized carbon of the terminal alkyne that is not attached to the cyclohexane ring. |

| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| ~68.5 | C≡C H | The sp-hybridized carbon of the terminal alkyne that is attached to the hydrogen atom. |

| ~50.0 | C H-N | The methine carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom. |

| ~32.0 | Cyclohexyl-C | The carbons of the cyclohexane ring adjacent to the substituted carbons. |

| ~29.0 | C H-C≡CH | The methine carbon of the cyclohexane ring attached to the ethynyl group. |

| ~28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

A small amount of the neat compound (if it is a liquid or oil) is placed on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded. If the compound is a solid, it can be analyzed as a KBr pellet or as a thin film after dissolving in a volatile solvent.

Figure 3: Workflow for acquiring an IR spectrum.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3300 | Sharp, Strong | ≡C-H | Stretching vibration of the terminal alkyne C-H bond.[1][2] |

| ~3350 | Medium, Broad | N-H | Stretching vibration of the carbamate N-H bond.[3] |

| ~2930 & ~2850 | Strong | C-H (sp³) | Symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexane and tert-butyl groups.[4] |

| ~2115 | Weak, Sharp | C≡C | Stretching vibration of the carbon-carbon triple bond. This peak is often weak for terminal alkynes.[5][6] |

| ~1690 | Strong | C=O | Stretching vibration of the carbonyl group in the carbamate. This is a very characteristic and intense absorption.[7] |

| ~1520 | Medium | N-H | Bending vibration of the N-H bond (amide II band). |

| ~1250 & ~1170 | Strong | C-O | Asymmetric and symmetric stretching vibrations of the C-O bonds of the carbamate group. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for Mass Spectrometry:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Predicted Fragmentation Pattern (ESI-MS):

The molecular formula of this compound is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 224.32.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is dictated by the lability of the Boc protecting group.

Figure 4: Predicted major fragmentation pathways in ESI-MS.

-

Loss of isobutene (C₄H₈, 56 Da): A common fragmentation pathway for Boc-protected amines is the loss of isobutene to form a carbamic acid intermediate, which can then decarboxylate. This would result in a fragment ion at m/z 168.[8][9]

-

Loss of the entire Boc group (C₅H₉O₂, 100 Da): Cleavage of the N-C bond of the carbamate can lead to the loss of the entire tert-butoxycarbonyl group, resulting in the protonated 4-ethynylcyclohexylamine with an m/z of 124.

-

Loss of a propargyl radical (C₃H₃, 39 Da): Fragmentation of the alkyne can occur, though it is generally less favored than the loss of the Boc group. Cleavage alpha to the alkyne could result in the loss of a propargyl radical, leading to a fragment at m/z 184.[10]

Conclusion

The spectroscopic data for this compound is highly characteristic and allows for unambiguous structural confirmation. The ¹H and ¹³C NMR spectra provide detailed information about the carbon and hydrogen framework, with the trans-diequatorial arrangement of the substituents on the cyclohexane ring influencing the chemical shifts and coupling patterns of the ring protons. The IR spectrum clearly indicates the presence of the key functional groups: the N-H and C=O of the carbamate, and the C≡C and ≡C-H of the terminal alkyne. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the facile loss of the Boc protecting group. This comprehensive spectroscopic analysis serves as a foundational dataset for researchers utilizing this versatile building block in their synthetic endeavors.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Ethynylcyclohexane | C8H12 | CID 70263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. BOC-AMINOCYCLOHEXANE-4-MS [chemicalbook.com]

- 6. 4-PHENYLCYCLOHEXANOL(5437-46-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum [chemicalbook.com]

- 9. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

tert-butyl trans-4-ethynylcyclohexylcarbamate CAS number 947141-86-8

An In-Depth Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate (CAS: 947141-86-8)

Abstract

This compound, holding the CAS number 947141-86-8, is a bifunctional synthetic building block of significant interest in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a Boc-protected amine, a rigid trans-cyclohexane scaffold, and a terminal alkyne, positions it as a highly valuable linker molecule. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a plausible synthetic strategy, and its principal application in the construction of Proteolysis Targeting Chimeras (PROTACs) via copper-catalyzed click chemistry.

Physicochemical Properties and Structural Analysis

At its core, the utility of this compound stems from the distinct functionalities integrated into its structure. The molecule is comprised of three key components:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines in organic synthesis. Its presence allows for the selective reaction of the alkyne terminus, while the nitrogen remains shielded. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later synthetic stage to reveal the free amine for subsequent conjugation.

-

trans-Cyclohexyl Scaffold: This non-planar, rigid core provides a defined spatial arrangement and conformational constraint. In the context of linker design for bifunctional molecules like PROTACs, this rigidity is advantageous as it reduces the entropic penalty associated with binding and helps to optimize the orientation of the two ligands for effective ternary complex formation.[1][2]

-

Terminal Alkyne: The ethynyl group is a versatile functional handle, primarily exploited for its efficient participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—the cornerstone of "click chemistry."[] This allows for the covalent and stable linkage to molecules bearing an azide group with exceptional yield and selectivity.[4]

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 947141-86-8 | [5] |

| Molecular Formula | C₁₃H₂₁NO₂ | [5][6] |

| Molecular Weight | 223.31 g/mol | [6] |

| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [5] |

| Synonyms | Trans-1-(Boc-Amino)-4-Ethynylcyclohexane, trans-N-Boc-4-ethynylcyclohexanamine | [6] |

| PubChem CID | 57538360 | [6] |

Proposed Synthesis Pathway

The synthesis would commence with a suitable Boc-protected trans-4-formylcyclohexane derivative, such as tert-butyl trans-4-formylcyclohexylcarbamate.

Caption: Proposed synthetic routes to the target compound.

Causality Behind Experimental Choices:

-

Corey-Fuchs Reaction: This two-step protocol first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide.[7][8] Subsequent treatment with a strong base, typically n-butyllithium, effects elimination and metal-halogen exchange to furnish the terminal alkyne.[9] This method is robust and high-yielding but requires stoichiometric triphenylphosphine and cryogenic temperatures with a strong, pyrophoric base, which can be a limitation for scale-up and substrate compatibility.

-

Seyferth-Gilbert/Ohira-Bestmann Homologation: This method offers a milder alternative. The Ohira-Bestmann modification uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which reacts with aldehydes in the presence of a mild base like potassium carbonate in methanol to directly yield the terminal alkyne.[10][11] This one-pot procedure avoids harsh bases and cryogenic conditions, making it highly attractive for complex molecules with sensitive functional groups.[12][13]

The choice between these methods would depend on the scale of the synthesis, available reagents, and the presence of other functional groups on the starting material. For laboratory-scale synthesis of this particular molecule, the Ohira-Bestmann modification is often preferred due to its operational simplicity and milder conditions.

Core Application: Linker for PROTAC Synthesis

The primary application for this compound is as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[14]

The PROTAC Mechanism and the Role of the Linker

A PROTAC consists of a "warhead" ligand that binds the POI and an "anchor" ligand for an E3 ligase, joined by a chemical linker.[2][15] The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[16] An optimal linker correctly positions the POI and E3 ligase to facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[14]

This compound is used to build one part of this linker. Its alkyne handle is used to connect to an azide-functionalized ligand (either the warhead or the anchor) via a CuAAC reaction. The Boc-protected amine can then be deprotected and coupled to the other component of the PROTAC.

Caption: General workflow for PROTAC synthesis using the linker.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general, self-validating procedure for coupling this compound with an azide-functionalized molecule (referred to as Azide-R).

Materials and Reagents:

-

This compound (Alkyne)

-

Azide-functionalized substrate (Azide-R)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: A 1:1 mixture of tert-Butanol and Water is common. Other solvent systems like DMSO/water or THF/water can be used.[17]

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before use as it can oxidize.

-

Prepare a 0.5 M stock solution of CuSO₄·5H₂O in deionized water.

-

-

Reaction Setup:

-

In a suitable reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the Azide-R substrate (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of approximately 0.1-0.2 M.

-

Stir the mixture until all solids are completely dissolved.

-

-

Initiation of 'Click' Reaction:

-

To the stirred solution, add the freshly prepared sodium ascorbate solution (0.3 equivalents).

-

Following the ascorbate, add the CuSO₄ solution (0.1 equivalents). A color change (often to a yellow or greenish-yellow suspension) is typically observed, indicating the formation of the active Cu(I) catalyst.

-

Expert Note: The order of addition is crucial. The sodium ascorbate is added first to ensure a reducing environment is established before the introduction of the copper catalyst, which promotes the in situ formation of the active Cu(I) species.[17][18]

-

-

Reaction Monitoring and Completion:

-

Allow the reaction to stir vigorously at room temperature.

-

The reaction is typically complete within 1 to 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the appearance of the new triazole product spot/peak.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Extract the aqueous phase three times with an organic solvent such as DCM or EtOAc.

-

Combine the organic layers and wash sequentially with water and then brine to remove residual copper salts and solvent.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

-

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[19]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a strategically designed molecular building block that serves as a critical tool for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Its combination of a protected amine, a conformationally rigid scaffold, and a click-chemistry-ready alkyne handle provides a reliable and versatile platform for the synthesis of complex bioactive molecules. The well-defined protocols for its incorporation, primarily through CuAAC, and the straightforward strategies for its synthesis underscore its value and utility for researchers aiming to construct novel therapeutics like PROTACs.

References

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 11. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 12. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]

- 13. tutorchase.com [tutorchase.com]

- 14. chempep.com [chempep.com]

- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. interchim.fr [interchim.fr]

- 19. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of tert-butyl trans-4-ethynylcyclohexylcarbamate in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This guide provides a comprehensive technical overview of the solubility of tert-butyl trans-4-ethynylcyclohexylcarbamate, a key building block in the synthesis of various pharmacologically active molecules.

With the molecular formula C13H21NO2, this compound features a carbamate functional group, a trans-substituted cyclohexane ring, and a terminal ethynyl group.[1] This unique combination of functional groups gives rise to a nuanced solubility profile that is highly dependent on the nature of the solvent. This guide will delve into the theoretical principles governing its solubility, offer a predicted solubility profile in a range of common organic solvents, and provide a detailed experimental protocol for its empirical determination.

The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this compound in their research and development endeavors.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The solubility of this compound can be predicted by analyzing its molecular structure and the nature of its functional groups.

The key structural features influencing its solubility are:

-

Carbamate Group (-NHCOO-): This is a polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O and C-O groups). This feature suggests potential solubility in polar solvents.

-

tert-Butyl Group (-C(CH3)3): This is a bulky, non-polar alkyl group that contributes to the lipophilicity of the molecule. Its presence will enhance solubility in non-polar solvents.

-

trans-Cyclohexane Ring: The cyclohexane ring is a non-polar, aliphatic scaffold that further increases the non-polar character of the molecule.

-

Ethynyl Group (-C≡CH): The terminal alkyne is a weakly polarizable group. The sp-hybridized C-H bond can act as a very weak hydrogen bond donor.

The overall solubility of this compound will be a balance between the polar carbamate group and the predominantly non-polar remainder of the molecule.

Predicted Solubility in Different Solvent Classes

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar surface area provided by the cyclohexane and tert-butyl groups, the compound is expected to have moderate to good solubility in non-polar solvents. Van der Waals forces will be the primary intermolecular interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions with the carbamate group. The presence of both polar and non-polar regions in the solute suggests good solubility in solvents of intermediate polarity like THF and DCM.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. The carbamate group can form hydrogen bonds with these solvents, which should promote solubility. However, the large non-polar portion of the molecule may limit its solubility compared to smaller, more polar solutes.

-

Water: The molecule's large non-polar character is likely to make it poorly soluble in water, despite the presence of the hydrogen-bonding carbamate group.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the structural analysis and general principles of solubility.

| Solvent Class | Solvent | Predicted Solubility | Primary Intermolecular Forces |

| Non-Polar | Hexane | Moderate | Van der Waals forces |

| Toluene | Good | Van der Waals forces, π-stacking with the ethynyl group | |

| Polar Aprotic | Dichloromethane (DCM) | High | Dipole-dipole interactions, Van der Waals forces |

| Tetrahydrofuran (THF) | High | Dipole-dipole interactions, potential for weak H-bonding | |

| Acetone | Moderate to Good | Dipole-dipole interactions | |

| Acetonitrile | Moderate | Dipole-dipole interactions | |

| Dimethylformamide (DMF) | Good | Dipole-dipole interactions, H-bond accepting | |

| Dimethyl Sulfoxide (DMSO) | Good | Dipole-dipole interactions, H-bond accepting | |

| Polar Protic | Methanol | Moderate | Hydrogen bonding, Dipole-dipole interactions |

| Ethanol | Moderate | Hydrogen bonding, Dipole-dipole interactions | |

| Isopropanol | Low to Moderate | Hydrogen bonding, Dipole-dipole interactions | |

| Water | Insoluble | - |

Experimental Determination of Solubility

To obtain quantitative solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup.

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature bath (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Gravimetric Analysis:

-

Carefully evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

HPLC Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

-

Experimental Workflow Diagram

References

An In-depth Technical Guide to Ethynylcyclohexylcarbamate Derivatives in Research

Abstract

This technical guide provides a comprehensive overview of ethynylcyclohexylcarbamate derivatives, with a primary focus on the archetypal compound, 1-ethynylcyclohexylcarbamate, commonly known as ethinamate. Historically recognized for its role as a sedative-hypnotic, this class of compounds presents a unique scaffold for medicinal chemistry exploration. This document synthesizes the foundational knowledge on the synthesis, mechanism of action, and analytical methodologies pertinent to these derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and identifying opportunities for future investigation into the therapeutic potential of this chemical series.

Introduction: The Ethynylcyclohexylcarbamate Core

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical and proteolytic stability, its capacity to permeate cell membranes, and its resemblance to a peptide bond.[1] These attributes have led to the integration of the carbamate moiety into a wide array of therapeutic agents, from anticancer drugs to treatments for neurodegenerative diseases.[1][2] The ethynylcyclohexylcarbamate scaffold merges the rigid, sterically defined cyclohexyl ring and the reactive ethynyl group with the versatile carbamate linker.

The most prominent member of this class is 1-ethynylcyclohexylcarbamate (ethinamate), which was formerly marketed under trade names such as Valmid® and Valamin®.[3] It was prescribed for the short-term management of insomnia due to its rapid onset of action and short elimination half-life.[3] While its clinical use has largely been superseded by newer agents, the unique chemical architecture of ethinamate and its derivatives warrants a renewed examination for their potential in modern drug discovery programs. The carbamate group can be a key element for interaction with biological targets or can be incorporated into a structure to enhance the biological activity of the parent molecule.[2]

Synthesis and Chemical Properties

The synthesis of ethynylcyclohexylcarbamate derivatives typically follows a logical and well-established reaction sequence. The general approach involves the formation of a key intermediate, 1-ethynylcyclohexanol, which is subsequently carbamoylated.

Synthesis of the Core Scaffold

The foundational step in the synthesis of these derivatives is the ethynylation of cyclohexanone. This reaction involves the addition of an acetylene nucleophile to the carbonyl carbon of cyclohexanone. The process is typically carried out under basic conditions, where a strong base is used to deprotonate acetylene, rendering it nucleophilic.

The resulting intermediate, 1-ethynylcyclohexanol, is then converted into the corresponding carbamate.[3] This can be achieved through various methods, including reaction with phosgene followed by ammonia, or by reacting the alcohol with isocyanic acid or its salts.

Chemical Stability and Properties

Carbamates, in general, are considered "amide-ester" hybrids and exhibit good chemical stability.[1] Ethinamate is stable in acidic conditions at room temperature but is susceptible to decomposition at elevated temperatures or in basic solutions, where it can undergo hydrolysis to release carbon dioxide, 1-ethynylcyclohexanol, and ammonia.[4] The reactivity of the carbamate is a crucial factor that influences not only its stability but also its pharmacological activity and potential toxicity.[5]

Mechanism of Action and Pharmacological Profile

The primary pharmacological effect of ethinamate is central nervous system (CNS) depression, leading to its sedative and hypnotic properties.[3][6] While the precise molecular mechanism has not been definitively elucidated, evidence suggests a potential interaction with the GABAergic system.

Interaction with GABAA Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. The GABAA receptor, a ligand-gated ion channel, is a key target for many sedative-hypnotic drugs, including benzodiazepines and barbiturates.[7][8] These drugs typically act as positive allosteric modulators, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.[9][10] It is hypothesized that ethinamate and its derivatives may exert their CNS depressant effects through a similar mechanism, although direct evidence and detailed binding studies are lacking in the available literature. The structural similarities to other carbamate CNS depressants support this proposed mechanism.[8]

Logical Relationship: Proposed Mechanism of CNS Depression

Caption: Hypothesized mechanism of CNS depression by ethynylcyclohexylcarbamate derivatives.

Other Potential Targets

Some studies have explored the interaction of carbamate esters with carbonic anhydrases.[11] However, the inhibitory activity of ethinamate on these enzymes is not considered potent enough to account for its primary pharmacological effects. Further research is needed to identify and validate the specific molecular targets of ethynylcyclohexylcarbamate derivatives.

Structure-Activity Relationships (SAR): An Area for Future Research

A critical aspect of modern drug discovery is the elucidation of structure-activity relationships (SAR), which informs the design of more potent and selective compounds. For ethynylcyclohexylcarbamate derivatives, there is a notable absence of systematic SAR studies in the public domain. However, insights can be gleaned from the broader class of carbamate-based therapeutics.

| Structural Moiety | General Observation from Carbamate Literature | Hypothesized Impact on Ethynylcyclohexylcarbamate Derivatives |

| Cyclohexyl Ring | Substitutions on the ring can influence lipophilicity, metabolic stability, and receptor binding. | Introduction of polar or non-polar groups could modulate CNS penetration and target affinity. |

| Carbamate Linker | N-substitution can affect metabolic stability and hydrogen bonding capacity.[1] | N-alkylation or N-arylation could alter the compound's interaction with its biological target and its pharmacokinetic profile. |

| Ethynyl Group | The triple bond can participate in various interactions, including π-stacking and hydrogen bonding. | Modifications, such as extension or replacement with other small, rigid groups, could probe the binding pocket and influence potency. |

The development of a diverse library of ethynylcyclohexylcarbamate analogs and their systematic biological evaluation would be a valuable endeavor to map the SAR for this scaffold.

Experimental Protocols and Analytical Methodologies

The robust characterization and quantification of ethynylcyclohexylcarbamate derivatives are essential for preclinical and clinical research. While older methods relied on gas-liquid chromatography (GLC), modern analytical techniques offer superior sensitivity, selectivity, and throughput.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and analysis of ethynylcyclohexylcarbamate derivatives.

Modern Analytical Techniques

For the analysis of carbamate derivatives in various matrices, a range of modern techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC): Coupled with UV or diode-array detection, HPLC is a workhorse for the separation and quantification of small molecules. Reverse-phase chromatography is typically suitable for compounds of this polarity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and selectivity, making it ideal for bioanalysis in complex matrices like plasma or tissue homogenates.[12] It is the gold standard for pharmacokinetic and metabolism studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of synthesized derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While an older technique, GC-MS can still be a valuable tool for the analysis of volatile and thermally stable derivatives, often after a suitable derivatization step.

Step-by-Step Protocol: LC-MS/MS for Quantification in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (a structurally similar, stable isotope-labeled analog is ideal).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex mix for 1 minute and centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

-

Therapeutic Applications and Future Perspectives

The historical application of ethinamate as a sedative-hypnotic highlights the potential of the ethynylcyclohexylcarbamate scaffold to modulate CNS activity. While ethinamate itself has fallen out of favor due to the development of agents with more favorable safety and efficacy profiles, the core structure could serve as a starting point for the design of novel therapeutics.

The broader class of carbamates has demonstrated a wide range of biological activities, including:

-

Anticonvulsant

-

Anxiolytic

-

Muscle Relaxant

-

Anticholinesterase activity [13]

Given the CNS-penetrant nature of ethinamate, its derivatives could be explored for these and other neurological and psychiatric conditions. The key to unlocking the potential of this chemical class lies in systematic medicinal chemistry efforts to generate and screen novel analogs for a variety of biological targets. The development of a focused library of ethynylcyclohexylcarbamate derivatives could lead to the discovery of new chemical probes to study CNS pathways or even new drug candidates.

Conclusion

Ethynylcyclohexylcarbamate derivatives, represented by the historical drug ethinamate, constitute a chemical class with established CNS activity. While research into novel derivatives has been limited, the foundational knowledge of their synthesis and general pharmacological profile provides a solid platform for future exploration. The application of modern medicinal chemistry strategies and advanced analytical techniques could revitalize interest in this scaffold, potentially leading to the discovery of new therapeutic agents for a range of CNS disorders. This guide serves to consolidate the existing knowledge and to encourage further investigation into the untapped potential of these intriguing compounds.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethinamate - Wikipedia [en.wikipedia.org]

- 4. Ethinamate | C9H13NO2 | CID 3284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Alkyncyclohexanol carbamates with C.N.S. depressant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Depressant - Wikipedia [en.wikipedia.org]

- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 11. Ethinamate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinuclidine-Based Carbamates as Potential CNS Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of tert-butyl trans-4-ethynylcyclohexylcarbamate

This guide provides a comprehensive technical overview of tert-butyl trans-4-ethynylcyclohexylcarbamate, a valuable building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, a validated synthesis protocol, and its applications, grounding all information in established scientific principles and spectroscopic data.

Introduction and Significance

This compound, with the chemical formula C₁₃H₂₁NO₂ and a molecular weight of 223.32 g/mol , is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure incorporates a terminal alkyne, a versatile functional group for "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a Boc-protected amine on a trans-1,4-disubstituted cyclohexane ring. This specific stereochemistry provides a rigid, non-aromatic scaffold that is increasingly utilized in the design of novel therapeutic agents to explore new chemical space and improve pharmacokinetic properties.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4] This allows for the selective unmasking of the amine for subsequent chemical transformations. The presence of the terminal alkyne enables the covalent linkage of this scaffold to other molecules, such as proteins, peptides, or fluorescent dyes, making it a powerful tool in the development of targeted therapies, molecular probes, and bioconjugates.

Key Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1] |

| CAS Number | 947141-86-8[1][2] |

| Molecular Formula | C₁₃H₂₁NO₂[1][2] |

| Molecular Weight | 223.31 g/mol [2] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)C#C[1] |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques. While a public crystal structure is not available, its molecular geometry can be confidently inferred from predicted and analogous spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit several key signals that confirm the connectivity and stereochemistry of the molecule. The trans-configuration of the cyclohexane ring is typically confirmed by the chemical shifts and coupling constants of the methine protons at C1 and C4.

-

Ethynyl Proton (≡C-H): A characteristic singlet is expected around δ 2.0 ppm.

-

Cyclohexane Protons (CH₂ and CH): A series of complex multiplets will appear in the aliphatic region (δ 1.0-2.2 ppm). The axial and equatorial protons will have distinct chemical shifts and coupling patterns.

-

NH Proton: A broad singlet is anticipated around δ 4.5-5.0 ppm, which is exchangeable with D₂O.

-

tert-Butyl Protons ((CH₃)₃C): A sharp singlet integrating to nine protons will be observed around δ 1.45 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon framework.

-

Alkyne Carbons (C≡C): Two distinct signals are expected in the range of δ 70-85 ppm.

-

Carbamate Carbonyl (C=O): A signal will appear in the downfield region, typically around δ 155 ppm.

-

tert-Butyl Carbons: The quaternary carbon will be around δ 79 ppm, and the methyl carbons will resonate at approximately δ 28 ppm.

-

Cyclohexane Carbons: Signals for the cyclohexane ring carbons will be present in the δ 25-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

-

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the carbamate.

-

C-H (sp) Stretch: A sharp, and often weak, absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

-

C≡C Stretch: A weak to medium, sharp absorption band is expected in the range of 2100-2250 cm⁻¹ for the carbon-carbon triple bond.

-

C=O Stretch: A strong absorption band characteristic of the carbamate carbonyl group will be prominent in the region of 1680-1720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), a characteristic fragmentation pattern is expected. A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The molecular ion peak [M]⁺ at m/z = 223.31 would be observed, along with fragment ions corresponding to [M-56]⁺ and [M-100]⁺.

Synthesis Protocol

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from a suitable precursor. A logical and field-proven approach involves the synthesis of the key intermediate, trans-4-ethynylcyclohexylamine, followed by its protection with a Boc group.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Boc Protection of trans-4-Ethynylcyclohexylamine

This protocol details the final step of the synthesis, which is the protection of the amine.

Reagents and Materials:

-

trans-4-Ethynylcyclohexylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-ethynylcyclohexylamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a white solid.

Applications in Research and Development

The unique structural features of this compound make it a highly valuable building block in several areas of drug discovery and chemical biology.

-

Scaffold for Novel Therapeutics: The rigid trans-cyclohexyl core serves as a non-aromatic bioisostere for phenyl rings, which can lead to improved metabolic stability and solubility of drug candidates.

-

Linker for Antibody-Drug Conjugates (ADCs): The terminal alkyne provides a convenient handle for attaching cytotoxic payloads to antibodies via "click chemistry," a cornerstone of modern ADC development.

-

Synthesis of PROTACs and Molecular Glues: The ability to readily deprotect the amine allows for the incorporation of this scaffold into bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that induce protein degradation.

-

Development of Chemical Probes: The alkyne group can be used to attach reporter tags, such as fluorophores or biotin, enabling the study of biological targets and pathways.

Conclusion

This compound is a strategically designed molecular scaffold that offers a powerful combination of a rigid, non-aromatic core, a versatile terminal alkyne for bioconjugation, and a readily manipulable protected amine. Its synthesis is achievable through established and reliable chemical transformations. The in-depth understanding of its molecular structure, underpinned by spectroscopic analysis, is crucial for its effective application in the design and synthesis of next-generation therapeutics and chemical biology tools. The information presented in this guide provides a solid foundation for researchers and scientists to leverage the potential of this important chemical entity in their respective fields.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Boc-Protected Alkynes

Abstract

In the intricate world of organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures.[1] Among these, the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability, particularly in the protection of terminal alkynes. This guide provides an in-depth exploration of the fundamental principles governing the use of Boc-protected alkynes, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the causality behind experimental choices, from the initial protection and subsequent functionalization to the final deprotection, supported by mechanistic insights and field-proven protocols.

Introduction: The Significance of Terminal Alkynes and the Necessity of Protection

Terminal alkynes are foundational building blocks in organic chemistry, prized for their ability to participate in a wide array of carbon-carbon bond-forming reactions. Their acidic proton and the linear geometry of the sp-hybridized carbons make them unique synthons for constructing complex molecules. However, the very reactivity that makes them so valuable also presents a significant challenge: the acidic alkyne proton can interfere with many common synthetic transformations, such as organometallic reactions and base-mediated processes.

This necessitates the use of a protecting group, a temporary modification of the functional group to ensure its survival during subsequent reaction steps.[1] The ideal protecting group for a terminal alkyne should be:

-

Easy to install and remove: The protection and deprotection steps should be high-yielding and tolerant of various functional groups.

-

Stable under a range of reaction conditions: The protected alkyne must withstand the conditions of subsequent synthetic steps without cleavage.

-

Orthogonal to other protecting groups: It should be possible to selectively remove the alkyne protecting group without affecting other protecting groups present in the molecule.[2]

The tert-butoxycarbonyl (Boc) group has emerged as a superior choice for alkyne protection, fulfilling these criteria with remarkable efficacy. While traditionally renowned for amine protection, its application to alkynes has unlocked new synthetic possibilities.[3][4]

The Boc Group as an Alkyne Protecting Group: Structure and Rationale

The Boc group is introduced to a terminal alkyne via the formation of a tert-butyl carbonate. This transformation effectively replaces the acidic proton with a sterically bulky and electronically withdrawing group, rendering the alkyne functionality inert to a wide range of reagents.

The choice of the Boc group is not arbitrary. Its efficacy stems from the stability of the tert-butyl cation, which is readily formed during the acidic deprotection step.[5] This inherent stability facilitates a facile and clean cleavage under mild acidic conditions, a key advantage in multi-step synthesis.[5][6]

Synthesis of Boc-Protected Alkynes: A Step-by-Step Protocol

The most common and efficient method for the synthesis of Boc-protected alkynes involves the reaction of a terminal alkyne with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: General Procedure for Boc Protection of a Terminal Alkyne

Materials:

-

Terminal alkyne (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

-

A suitable base (e.g., n-butyllithium, LDA, or a non-nucleophilic amine base like DBU)

-

Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

-

Deprotonation: Dissolve the terminal alkyne in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to an appropriate temperature (typically -78 °C for strong bases like n-BuLi or 0 °C to room temperature for amine bases).

-

Acetylide Formation: Slowly add the base to the solution. The reaction is often accompanied by a color change, indicating the formation of the lithium acetylide or the corresponding salt. Stir the mixture for 30-60 minutes at the same temperature.

-

Boc Anhydride Addition: Add the Boc₂O to the reaction mixture, either neat or as a solution in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Choices:

-

Base Selection: The choice of base is critical. Strong bases like n-butyllithium ensure complete deprotonation, leading to high yields. However, for substrates with base-sensitive functional groups, a milder, non-nucleophilic amine base is preferable.

-

Solvent: Anhydrous aprotic solvents are essential to prevent quenching of the strong base and the acetylide intermediate.

-

Temperature Control: Low temperatures during deprotonation are crucial to prevent side reactions, especially when using highly reactive organolithium reagents.

The Reactivity and Synthetic Utility of Boc-Protected Alkynes

Once protected, the Boc-alkyne moiety exhibits remarkable stability towards a variety of reaction conditions, including those involving strong nucleophiles and bases. This stability allows for a broad range of synthetic transformations to be performed on other parts of the molecule.

Directed ortho-Lithiation (DoM)

A particularly powerful application of Boc-protected alkynes is in directed ortho-lithiation (DoM) reactions.[7] The Boc-alkyne group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent aromatic ring at the ortho position.[8][9][10] This provides a highly regioselective method for the functionalization of aromatic rings.

Diagram: Directed ortho-Lithiation Workflow

Caption: Workflow for directed ortho-lithiation using a Boc-protected alkyne.

Cross-Coupling Reactions

While the Boc group effectively masks the terminal alkyne, it's important to note that direct participation in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling is generally not feasible with the protecting group in place.[11][12][13] The Sonogashira reaction requires a free terminal alkyne to form the key copper acetylide intermediate.[12][13] Therefore, deprotection is a necessary prerequisite for such transformations.

Deprotection of Boc-Alkynes: Releasing the Reactive Functionality

The removal of the Boc group is typically achieved under mild conditions, which is a significant advantage of this protecting group. The choice of deprotection method depends on the overall stability of the molecule and the presence of other sensitive functional groups.

Base-Mediated Deprotection

The most common method for the deprotection of Boc-alkynes involves treatment with a mild base.

Experimental Protocol: General Procedure for Base-Mediated Deprotection

Materials:

-

Boc-protected alkyne (1.0 equiv)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium methoxide (NaOMe))

-

A protic solvent (e.g., methanol (MeOH), ethanol (EtOH))

Procedure:

-

Dissolution: Dissolve the Boc-protected alkyne in the protic solvent.

-

Base Addition: Add the base to the solution. The amount of base can range from catalytic to stoichiometric, depending on the substrate.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography if necessary.

Causality Behind Choices:

-

Base and Solvent System: The combination of a mild base and a protic solvent facilitates the cleavage of the carbonate linkage. The alkoxide generated from the solvent acts as the nucleophile.

-

Reaction Conditions: Room temperature is usually sufficient, highlighting the mildness of this deprotection method.

Thermal Deprotection

In some cases, thermal deprotection can be an effective alternative, particularly for robust molecules.[14] This method avoids the use of acidic or basic reagents.

| Deprotection Method | Reagents | Solvent | Temperature | Advantages | Disadvantages |

| Base-Mediated | K₂CO₃, NaOMe | MeOH, EtOH | Room Temp | Mild conditions, high yields | Not suitable for base-sensitive substrates |

| Thermal | None | High-boiling solvent | High Temp | Avoids acidic/basic reagents | Requires high temperatures, potential for side reactions |

Orthogonality and Strategic Applications in Complex Synthesis

The stability of the Boc group to a wide range of conditions, coupled with its facile removal under mild basic conditions, makes it an excellent orthogonal protecting group.[2] For instance, it is stable to the acidic conditions used to remove other protecting groups like silyl ethers (e.g., TBS, TIPS) and to the hydrogenolysis conditions used to cleave benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective unmasking of different functional groups at various stages of a synthesis.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. baranlab.org [baranlab.org]